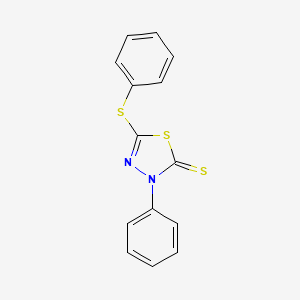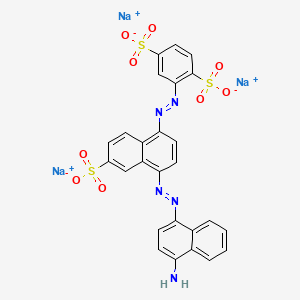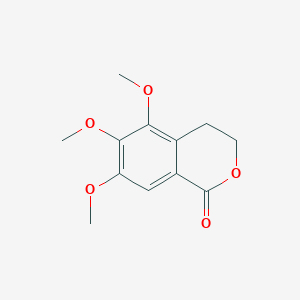
5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one: is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic compounds. This particular compound is characterized by the presence of three methoxy groups attached to the benzopyran ring, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6,7-trimethoxy-2H-chromen-2-one.
Reduction: The chromenone is subjected to reduction conditions to convert the double bond into a single bond, resulting in the formation of the dihydro derivative.
Cyclization: The dihydro derivative undergoes cyclization to form the benzopyran ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: The use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Precise temperature control to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further reduce the compound to more saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated benzopyran derivatives.
Scientific Research Applications
5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and neurodegenerative diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5,6,7-Trimethoxy-2-(4-methoxyphenyl)chroman-4-one: A similar compound with an additional methoxyphenyl group.
5,6,7,4’-Tetramethoxyflavanone: Another related compound with four methoxy groups.
Uniqueness
5,6,7-Trimethoxy-3,4-dihydro-1H-2-benzopyran-1-one is unique due to its specific substitution pattern and the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
65489-49-8 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5,6,7-trimethoxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C12H14O5/c1-14-9-6-8-7(4-5-17-12(8)13)10(15-2)11(9)16-3/h6H,4-5H2,1-3H3 |
InChI Key |
XQXRRCBXSXHVBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CCOC(=O)C2=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


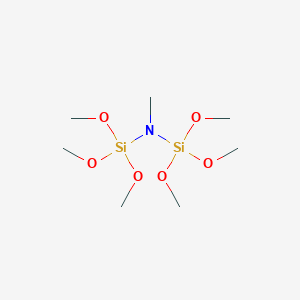
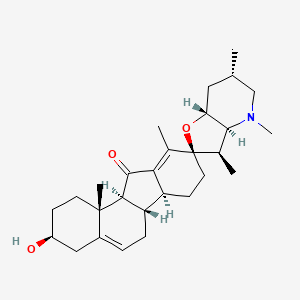
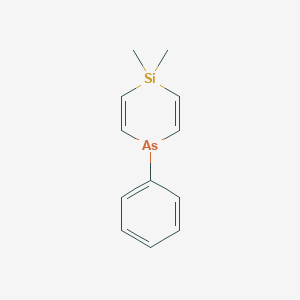
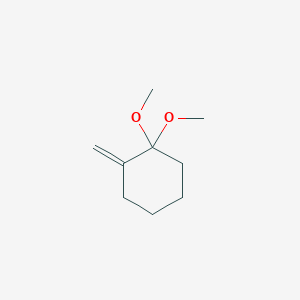



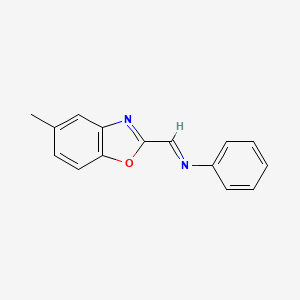

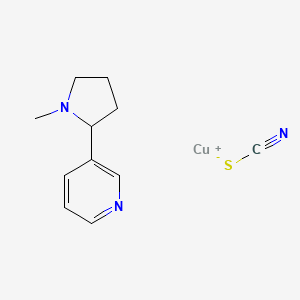
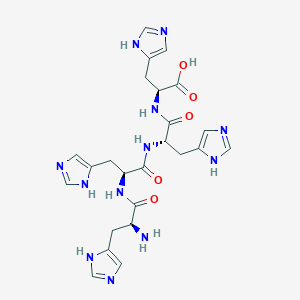
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
